molecular formula C19H21N5O3 B1444487 ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1374510-91-4

ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B1444487
M. Wt: 367.4 g/mol
InChI Key: CBCCQNULAJVTJM-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C19H21N5O3 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Reactions and Synthesis The compound is a subject of interest in chemical reactions and synthesis studies. Didenko et al. (2010) investigated the selectivity of reactions of this compound with hydrazine in various solvents, noting regiospecific and regioselective cyclizations under different conditions. This study highlights its potential in creating structurally diverse molecules through regioselective pathways (Didenko et al., 2010).

Antimicrobial Properties Research has also explored the antimicrobial properties of derivatives of this compound. El-Kazak and Ibrahim (2013) synthesized novel polynuclear derivatives and screened them for antimicrobial activity, indicating potential applications in combating microbial infections (El-Kazak & Ibrahim, 2013).

Structural Analysis and Medicinal Chemistry The structure of certain derivatives, such as the one studied by Lashmanova et al. (2019), was confirmed through single-crystal X-ray diffraction data, contributing to our understanding of its molecular structure and potential implications in medicinal chemistry (Lashmanova et al., 2019).

Chemical Property Exploration Pryadeina et al. (2008) delved into the cyclisation of derivatives of this compound and their isomerisation in solution, exploring the chemical properties and reactions pertinent to organic chemistry and potential applications in synthesis (Pryadeina et al., 2008).

properties

IUPAC Name

ethyl 7-[(E)-2-(dimethylamino)ethenyl]-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-5-27-18(25)15-12-20-19-21-17(13-6-8-14(26-4)9-7-13)22-24(19)16(15)10-11-23(2)3/h6-12H,5H2,1-4H3/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCCQNULAJVTJM-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=NC(=N2)C3=CC=C(C=C3)OC)N=C1)C=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N2C(=NC(=N2)C3=CC=C(C=C3)OC)N=C1)/C=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

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